Steroid Sulfatase (STS) Inhibitory Activity: Cross-Study Comparison with a Structurally Related 3-Bromo-5-Sulfamoylbenzoate Derivative
Methyl 3-bromo-5-sulfamoylbenzoate has been evaluated for inhibition of steroid sulfatase (STS), a target implicated in hormone-dependent cancers. The compound demonstrates an IC₅₀ of 24 nM against STS in homogenized human JEG-3 cells [1]. For comparative context, a structurally related compound bearing a 3-bromo-5-sulfamoylbenzoate scaffold but with an extended ester moiety (2,5-dioxopyrrolidin-1-yl 3-bromo-5-sulfamoylbenzoate) shows an IC₅₀ of 205 nM in the same cellular system [2]. The 8.5-fold difference in potency between the parent methyl ester and the N-hydroxysuccinimidyl ester derivative provides quantitative evidence that the methyl ester moiety is not merely a prodrug handle but actively contributes to the observed biological activity of the core 3-bromo-5-sulfamoylbenzoate scaffold.
| Evidence Dimension | Steroid sulfatase (STS) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 24 nM |
| Comparator Or Baseline | 2,5-dioxopyrrolidin-1-yl 3-bromo-5-sulfamoylbenzoate; IC₅₀ = 205 nM |
| Quantified Difference | 8.5-fold difference in potency (24 nM vs. 205 nM) |
| Conditions | Homogenized human JEG-3 cells; [³H]E1 measured from [³H]E1S substrate |
Why This Matters
The 8.5-fold potency advantage of the methyl ester form over the NHS-ester derivative demonstrates that ester group selection on the 3-bromo-5-sulfamoylbenzoate scaffold materially impacts STS inhibitory activity, providing a quantifiable basis for selecting the methyl ester variant in medicinal chemistry campaigns targeting steroid sulfatase.
- [1] BindingDB. BDBM50363594 (CHEMBL1627429) - Methyl 3-bromo-5-sulfamoylbenzoate. BindingDB Entry. IC₅₀ = 24 nM against STS in JEG-3 cells. View Source
- [2] BindingDB. BDBM50121079 (CHEMBL3622064) - 2,5-dioxopyrrolidin-1-yl 3-bromo-5-sulfamoylbenzoate. BindingDB Entry. IC₅₀ = 205 nM against STS in JEG-3 cells. View Source
